3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

TSPO Neuroinflammation Radioligand Binding

3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 103373-62-2) is a 1,4-benzodiazepine-2,3-dione 3-oxime derivative that functions as a nanomolar-affinity ligand for the 18 kDa translocator protein (TSPO, formerly peripheral benzodiazepine receptor). It displaces [³H]-PK 11195 from rat cerebral cortex TSPO with an IC₅₀ of 5.89 nM.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
Cat. No. B12937991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O2/c1-19-13-10-6-5-9-12(13)14(11-7-3-2-4-8-11)17-15(18-21)16(19)20/h2-10,21H,1H3/b18-15+
InChIKeyIWAZSWIKBKIQDB-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one – TSPO Ligand Selection Guide for Procurement and Screening


3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 103373-62-2) is a 1,4-benzodiazepine-2,3-dione 3-oxime derivative that functions as a nanomolar-affinity ligand for the 18 kDa translocator protein (TSPO, formerly peripheral benzodiazepine receptor). It displaces [³H]-PK 11195 from rat cerebral cortex TSPO with an IC₅₀ of 5.89 nM [1]. The compound bears a distinctive 3-hydroxyimino group that differentiates it structurally from both classical 1,4-benzodiazepin-2-ones (e.g., diazepam) and from 4′-chloro-substituted TSPO ligands (e.g., Ro5-4864), conferring a distinct polarity profile (LogP 1.89, PSA 67.48 Ų) .

Why 3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one Cannot Be Replaced by Generic Benzodiazepine Ligands in TSPO-Targeted Studies


TSPO ligands span multiple chemotypes with widely divergent affinity and selectivity profiles. Classical benzodiazepines such as diazepam exhibit only weak TSPO affinity (Ki ~719 nM) [1], while the commonly used TSPO probe Ro5-4864 (4′-chlorodiazepam) is a convulsant agent with complex polypharmacology [2]. Even within the benzodiazepine-2,3-dione 3-oxime sub-series, minor structural alterations produce substantial affinity shifts: the 3-methylpyridinyl analog CHEMBL338378 shows a 3.4-fold loss in TSPO binding potency relative to the target compound under identical assay conditions. Generic substitution without quantitative justification therefore risks both inadequate target engagement and confounding off-target effects. The quantitative evidence below establishes the specific differentiation dimensions that justify selection of this compound over its closest analogs.

3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one – Quantitative Head-to-Head Differentiation Evidence


TSPO Binding Affinity vs. Ro5-4864 (4′-Chlorodiazepam) – Direct Head-to-Head Comparison in Rat Cerebral Cortex Membranes

In a direct radioligand displacement assay using [³H]-PK 11195 on rat cerebral cortex membranes, the target compound inhibits TSPO binding with an IC₅₀ of 5.89 nM, representing a 1.9-fold higher affinity than Ro5-4864 (IC₅₀ 11 nM) measured under the same experimental conditions [1][2]. Both compounds share the 1,4-benzodiazepine scaffold, yet the target compound lacks the 7-chloro and 4′-chloro substituents that define Ro5-4864 and instead carries a 3-hydroxyimino group. This affinity advantage is achieved without the convulsant liability associated with Ro5-4864's polypharmacology.

TSPO Neuroinflammation Radioligand Binding

TSPO Binding Affinity vs. Close Structural Analog CHEMBL338378 – Intra-Class Direct Comparison Across Two Tissue Sources

The target compound and CHEMBL338378 differ in the nature of the fused ring system: the target bears a benzo-fused diazepine, whereas CHEMBL338378 incorporates a 3-methylpyridinyl substituent. Under identical assay conditions, the target compound exhibits IC₅₀ values of 5.89 nM (cerebral cortex) and 10.5 nM (ovary), compared to 19.9 nM and 41.7 nM for CHEMBL338378 [1][2]. This corresponds to a 3.4-fold affinity advantage in cortical membranes and a 4.0-fold advantage in ovarian membranes, demonstrating that the simpler benzo-fused scaffold with a 3-hydroxyimino group outperforms the pyridinyl-modified analog across tissue types.

TSPO Structure-Activity Relationship Benzodiazepine Oxime

TSPO Affinity vs. Diazepam – Cross-Chemotype Comparison Illustrating Magnitude of Affinity Differential

Diazepam, the prototypical 1,4-benzodiazepin-2-one, binds TSPO with a Ki of 719 ± 169 nM at the high-affinity binding site in human recombinant TSPO [2]. The target compound achieves an IC₅₀ of 5.89 nM at rat TSPO [1]. Although the assays differ in species, radioligand, and readout (IC₅₀ vs. Ki), the ~122-fold separation in measured affinity underscores a fundamental pharmacophore difference: the 3-hydroxyimino-2,3-dione arrangement in the target compound enables nanomolar TSPO engagement, whereas the 2-one-3-unsubstituted structure of diazepam does not. This differential is consistent with established SAR showing that 3-oxo or 3-oximino modifications enhance TSPO affinity while diminishing GABA-A receptor binding [3].

TSPO Diazepam Ligand Selectivity

Physicochemical Differentiation – LogP, PSA, and Hydrogen-Bonding Capacity vs. Classical Benzodiazepine TSPO Ligands

The 3-hydroxyimino group imparts a distinct physicochemical signature to the target compound relative to clinically established benzodiazepines. The target compound has a calculated LogP of 1.89 and a polar surface area (PSA) of 67.48 Ų . By comparison, diazepam has LogP 2.65 and PSA 32.67 Ų , while Ro5-4864 has LogP 3.31 and PSA 32.67 Ų [1]. The target compound is therefore approximately 0.8–1.4 log units more hydrophilic and possesses roughly double the PSA, attributable to the oxime –NOH group which contributes both hydrogen-bond donor and acceptor capacity. This translates to a predicted aqueous solubility advantage and altered membrane partitioning behavior.

LogP Polar Surface Area Drug Formulation

Synthetic Versatility – 3-Oxime as a Derivatization Handle for Accessing 3-Amino-1,4-benzodiazepine Libraries

The 3-hydroxyimino group serves as a direct synthetic precursor to 3-amino-1,4-benzodiazepines via carbamate oxime reduction, a mild and selective transformation that preserves the benzodiazepine core . This pathway has been specifically exploited in the patent literature, where the target compound (explicitly named as 1,3-dihydro-1-methyl-3-oxyimino-5-phenyl-2H-1,4-benzodiazepin-2-one) is reduced to its 3-amino congener, a key intermediate for gastrin/CCK-B receptor antagonist development [1]. By contrast, the 3-unsubstituted scaffold of diazepam and the 4′-chloro substitution of Ro5-4864 offer no equivalent derivatization handle at the 3-position without de novo synthesis.

Oxime Reduction 3-Amino-benzodiazepine Combinatorial Chemistry

Application Scenarios for 3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one Based on Quantitative Differentiation Evidence


TSPO Radioligand Competition Assays Requiring Nanomolar Affinity Probe

In competitive binding assays using [³H]-PK 11195 or [¹¹C]PBR28 on rat or human TSPO, the target compound's IC₅₀ of 5.89 nM in cortical membranes [1] provides sufficient potency to define non-specific binding at low nanomolar concentrations. Its 1.9-fold affinity advantage over Ro5-4864 [1] and its higher polarity (LogP 1.89 vs. 3.31) permit aqueous dilution series without DMSO-induced membrane perturbation artifacts, making it suitable for standardized TSPO screening cascades.

Structure-Activity Relationship (SAR) Exploration Starting from a Potent Benzodiazepine-2,3-dione Oxime Scaffold

The target compound serves as an optimal starting point for SAR campaigns targeting the TSPO cholesterol-binding or PK 11195-binding sites. Its 3.4- to 4.0-fold affinity margin over the structurally close analog CHEMBL338378 [2] demonstrates that the benzo-fused scaffold is intrinsically more potent than pyridinyl-fused variants, allowing medicinal chemists to focus derivatization efforts on the N1-methyl, C5-phenyl, or oxime positions without needing to first rescue affinity.

Synthesis of 3-Amino-1,4-benzodiazepine Libraries via Oxime Reduction for CCK-B/Gastrin Antagonist Programs

As specifically exemplified in Merck patent JPH069579A [3], the target compound is reduced via carbamate oxime intermediate to yield 3-amino-1,4-benzodiazepin-2-one, a key intermediate for gastrin/CCK-B receptor antagonists. Procurement of the pre-formed oxime circumvents the need for nitrosation optimization and provides a single-step entry into 3-amino-benzodiazepine chemical space relevant to gastrointestinal and appetite-regulation targets.

Physicochemical Comparator in Benzodiazepine Property Profiling Panels

With its LogP of 1.89 and PSA of 67.48 Ų—roughly double the PSA of diazepam and Ro5-4864 —the target compound serves as a high-polarity reference point in panels designed to correlate benzodiazepine physicochemical properties with membrane permeability, plasma protein binding, or tissue distribution. This fills a gap in commercially available benzodiazepine sets, which are predominantly composed of lipophilic, low-PSA members.

Quote Request

Request a Quote for 3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.